molecular formula C11H13FN2O B2833053 3-(dimethylamino)-N-(4-fluorophenyl)acrylamide CAS No. 338793-60-5

3-(dimethylamino)-N-(4-fluorophenyl)acrylamide

Cat. No.: B2833053
CAS No.: 338793-60-5
M. Wt: 208.236
InChI Key: IKQXGCYRTUMNKX-BQYQJAHWSA-N
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Description

3-(dimethylamino)-N-(4-fluorophenyl)acrylamide is an organic compound that features a dimethylamino group, a fluorophenyl group, and an acrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylamino)-N-(4-fluorophenyl)acrylamide typically involves the reaction of 4-fluoroaniline with acryloyl chloride in the presence of a base, followed by the introduction of the dimethylamino group. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and bases like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(dimethylamino)-N-(4-fluorophenyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the acrylamide moiety to an amine.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

    Oxidation: N-oxides of the original compound.

    Reduction: Amines derived from the acrylamide moiety.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(dimethylamino)-N-(4-fluorophenyl)acrylamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(dimethylamino)-N-(4-fluorophenyl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can enhance the compound’s ability to interact with biological targets, while the fluorophenyl group can improve its stability and bioavailability. The acrylamide moiety allows for covalent bonding with target proteins, potentially leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(dimethylamino)-N-(4-chlorophenyl)acrylamide
  • 3-(dimethylamino)-N-(4-bromophenyl)acrylamide
  • 3-(dimethylamino)-N-(4-methylphenyl)acrylamide

Uniqueness

3-(dimethylamino)-N-(4-fluorophenyl)acrylamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to biological targets, making it a valuable compound in medicinal chemistry and drug development.

Properties

IUPAC Name

(E)-3-(dimethylamino)-N-(4-fluorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O/c1-14(2)8-7-11(15)13-10-5-3-9(12)4-6-10/h3-8H,1-2H3,(H,13,15)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKQXGCYRTUMNKX-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)NC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)NC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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